N,N-bis(2-methoxyethyl)piperidin-4-amine
Overview
Description
“N,N-bis(2-methoxyethyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1181375-57-4 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “N,N-bis(2-methoxyethyl)piperidin-4-amine” is C11H24N2O2 . The InChI Code is 1S/C11H24N2O2/c1-14-9-7-13 (8-10-15-2)11-3-5-12-6-4-11/h11-12H,3-10H2,1-2H3 .Physical And Chemical Properties Analysis
“N,N-bis(2-methoxyethyl)piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 216.32 .Scientific Research Applications
Applications in Organic Synthesis and Catalysis
N,N-bis(2-methoxyethyl)piperidin-4-amine and its derivatives play a significant role in organic synthesis and catalysis. The use of piperidine, a structural analog, is highlighted in the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic compounds, and the recyclability of these catalyst systems underlines their potential for commercial exploitation in organic synthesis (Kantam et al., 2013). Moreover, the use of piperidine in the nucleophilic aromatic substitution of the nitro-group in specific reactions demonstrates its versatility and efficiency in organic transformations, offering quantitative yields and providing valuable insights into reaction mechanisms and kinetics (Pietra & Vitali, 1972).
Biogenic Amines and Food Safety
Research has explored the role of biogenic amines, including derivatives similar to N,N-bis(2-methoxyethyl)piperidin-4-amine, in food safety and quality. For instance, the analysis of biogenic amines in foods is crucial due to their potential toxicity and their role as indicators of food freshness or spoilage. Various analytical methods, including HPLC, are used to quantify these amines, indicating the importance of monitoring and understanding their presence in food items (Önal, 2007).
Environmental and Health Concerns
The presence of N,N-bis(2-methoxyethyl)piperidin-4-amine and its structural relatives in the environment raises concerns due to their potential implications for health. For example, the conversion of amines and amides into carcinogenic N-nitroso compounds has been studied, highlighting the significance of understanding their occurrence, biotransformation, and epidemiological significance. This knowledge is vital for assessing the risk and impact of these compounds on human health (Lin, 1986).
Safety And Hazards
The safety information available indicates that “N,N-bis(2-methoxyethyl)piperidin-4-amine” is potentially dangerous . The hazard statements include H302, H315, H318, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively.
properties
IUPAC Name |
N,N-bis(2-methoxyethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-14-9-7-13(8-10-15-2)11-3-5-12-6-4-11/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNWLRHEBSDXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methoxyethyl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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